

Comparative Analysis of Glucosylceramide Synthase-IN-4 Cross-Reactivity

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Compound of Interest

Compound Name: Glucosylceramide synthase-IN-4

Cat. No.: B12382362

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For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the enzymatic selectivity of **Glucosylceramide Synthase-IN-4** (GCS-IN-4) against other relevant enzymes, supported by experimental data and detailed protocols.

Glucosylceramide synthase (GCS) is a critical enzyme in the biosynthesis of glycosphingolipids, making it a key target for therapeutic intervention in various diseases, including certain lysosomal storage disorders and cancers. **Glucosylceramide Synthase-IN-4** (GCS-IN-4) has emerged as a potent inhibitor of GCS. This guide provides a comparative analysis of the cross-reactivity of GCS-IN-4 with other enzymes, offering valuable insights for researchers engaged in drug discovery and development.

Executive Summary

Glucosylceramide Synthase-IN-4 is a highly potent inhibitor of human Glucosylceramide synthase (GCS) with a reported IC₅₀ of 6.8 nM.^[1] To assess its selectivity, the compound was profiled against the Pregnane X Receptor (PXR), a nuclear receptor known for its role in drug metabolism and potential for off-target effects. This analysis is crucial for evaluating the potential for drug-drug interactions and other undesirable effects. For comparative purposes, data for another GCS inhibitor, Glucosylceramide synthase-IN-2, is also presented, highlighting its selectivity against the serotonin transporter (SERT) and glucocerebrosidase (GCase).

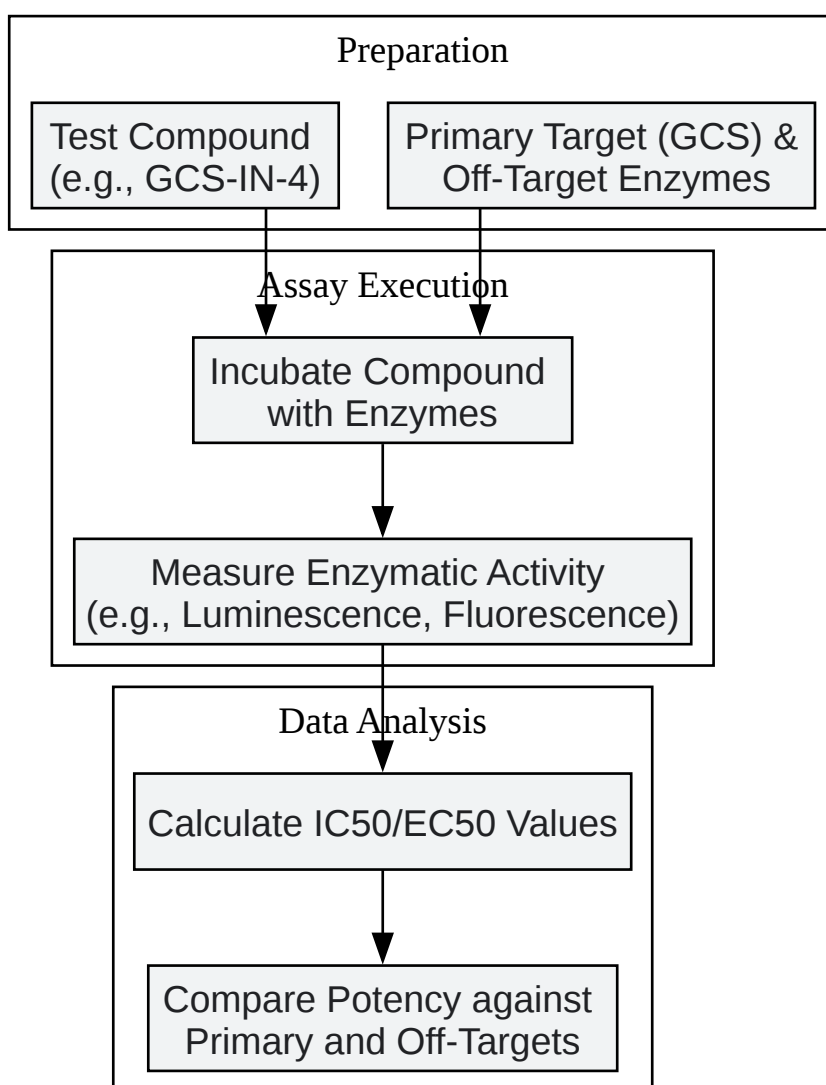
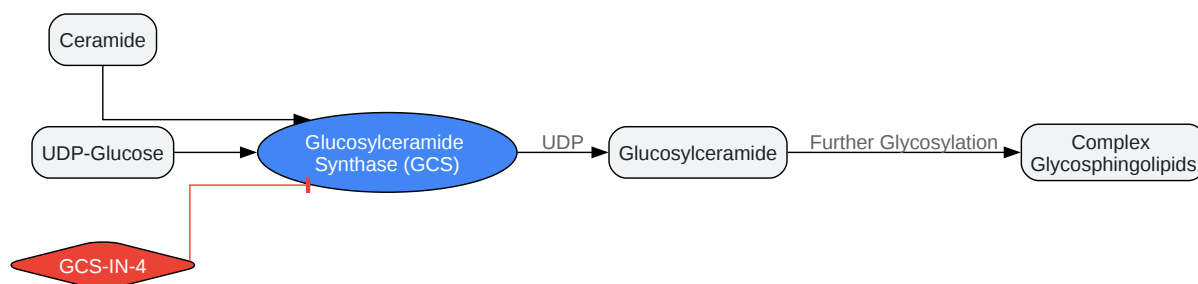
Quantitative Cross-Reactivity Data

The following table summarizes the available quantitative data on the cross-reactivity of **Glucosylceramide Synthase-IN-4** and a comparator, Glucosylceramide synthase-IN-2.

Compound	Primary Target	Primary Target IC50 (nM)	Off-Target Enzyme/Receptor	Off-Target Activity	Reference
Glucosylceramide synthase-IN-4	Human GCS	6.8	Pregnane X Receptor (PXR)	Acceptable Selectivity	[1]
Glucosylceramide synthase-IN-2	Human GCS	15	Serotonin Transporter (SERT)	No inhibitory activity (IC50 > 10 µM)	
Mouse GCS	190	Glucocerebrosidase (GCase)	Does not affect activity (EC50 > 300 µM)		

Signaling Pathway and Experimental Workflow

To understand the context of GCS inhibition and the workflow for assessing cross-reactivity, the following diagrams are provided.



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References

- 1. reactionbiology.com [reactionbiology.com]
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